molecular formula C8H17ClN2O B11716515 4-(3-Methylazetidin-3-yl)morpholine hydrochloride

4-(3-Methylazetidin-3-yl)morpholine hydrochloride

Cat. No.: B11716515
M. Wt: 192.68 g/mol
InChI Key: ONBNMHSFXQAYFM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(3-Methylazetidin-3-yl)morpholine hydrochloride is a chemical compound with the molecular formula C8H18Cl2N2O and a molecular weight of 229.15 g/mol . This compound is known for its unique structure, which includes a morpholine ring and a methyl-substituted azetidine ring. It is commonly used in various scientific research applications due to its distinctive chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3-Methylazetidin-3-yl)morpholine hydrochloride typically involves the reaction of morpholine with 3-methylazetidine under specific conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product. The reaction conditions, such as temperature and pressure, are carefully controlled to ensure high yield and purity of the compound .

Industrial Production Methods

In an industrial setting, the production of this compound involves large-scale synthesis using optimized reaction conditions. The process includes the purification of the product through crystallization or other separation techniques to achieve the desired purity level. The compound is then converted to its hydrochloride salt form for stability and ease of handling .

Chemical Reactions Analysis

Types of Reactions

4-(3-Methylazetidin-3-yl)morpholine hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different oxidized derivatives, while reduction can produce various reduced forms of the compound .

Scientific Research Applications

4-(3-Methylazetidin-3-yl)morpholine hydrochloride has a wide range of scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research is conducted to explore its potential therapeutic uses and pharmacological properties.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-(3-Methylazetidin-3-yl)morpholine hydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • 4-(Azetidin-3-yl)morpholine hydrochloride
  • (3-Methylazetidin-3-yl)methanol hydrochloride
  • 4-(3-Methylazetidin-3-yl)morpholine dihydrochloride

Uniqueness

4-(3-Methylazetidin-3-yl)morpholine hydrochloride is unique due to its specific structural features, such as the combination of a morpholine ring and a methyl-substituted azetidine ring. This unique structure imparts distinctive chemical properties and reactivity, making it valuable for various research applications .

Properties

Molecular Formula

C8H17ClN2O

Molecular Weight

192.68 g/mol

IUPAC Name

4-(3-methylazetidin-3-yl)morpholine;hydrochloride

InChI

InChI=1S/C8H16N2O.ClH/c1-8(6-9-7-8)10-2-4-11-5-3-10;/h9H,2-7H2,1H3;1H

InChI Key

ONBNMHSFXQAYFM-UHFFFAOYSA-N

Canonical SMILES

CC1(CNC1)N2CCOCC2.Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.